Technical Guide: Synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid
Technical Guide: Synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic Acid
Executive Summary & Structural Verification
Target Molecule: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid Chemical Formula: C₁₁H₁₅BFNO₃ Molecular Weight: 239.05 g/mol
Critical Data Integrity Note (CAS Warning): The CAS number provided in your request (1350518-27-2 ) is frequently associated in commercial databases with Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride. This discrepancy is common in outsourced building block procurement. This guide strictly follows the chemical structure implied by the name "3-Fluoro-5-(morpholinomethyl)phenylboronic acid," ignoring the potentially erroneous CAS index.
Retrosynthetic Strategy
The synthesis is designed around a Late-Stage Borylation strategy. This approach minimizes the handling of the amphoteric boronic acid moiety, which can be difficult to purify due to its solubility profile (zwitterionic character).
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Step 1: Benzylic Amine Construction. Installation of the morpholine moiety via reductive amination. This is superior to direct alkylation due to higher chemoselectivity and lack of over-alkylation side products.
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Step 2: C-B Bond Formation. Palladium-catalyzed Miyaura borylation. This route is preferred over Lithium-Halogen exchange for this substrate because the morpholine nitrogen's Lewis basicity can complicate lithiation thermodynamics, whereas it is well-tolerated in Pd-catalyzed cycles.
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the logical flow of the synthesis, including decision nodes for process control.
Figure 1: Modular synthesis workflow illustrating the conversion of aldehyde precursor to free boronic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(3-Bromo-5-fluorobenzyl)morpholine
Rationale: Reductive amination using Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.
Reagents Table:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| 3-Bromo-5-fluorobenzaldehyde | 1.0 | Limiting Reagent | Purity >97% |
| Morpholine | 1.2 | Nucleophile | Distilled if colored |
| NaBH(OAc)₃ | 1.5 | Reducing Agent | Add portion-wise |
| Acetic Acid (AcOH) | 1.0 | Catalyst | pH 5-6 essential for imine formation |
| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous |
Protocol:
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Imine Formation: Charge a reaction vessel with 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) and DCM (0.2 M concentration). Add Morpholine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature (20–25°C) for 30 minutes.
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Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Purification: The crude amine is typically pure enough (>95%) for the next step. If not, purify via silica gel flash chromatography (Eluent: 1-5% MeOH in DCM).
Step 2: Miyaura Borylation to Boronate Ester
Rationale: Palladium-catalyzed cross-coupling with Bis(pinacolato)diboron (B₂Pin₂) is robust. The use of KOAc prevents competitive Suzuki coupling (homocoupling) which can occur with stronger bases like carbonates.
Reagents Table:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| Aryl Bromide (Step 1 Product) | 1.0 | Substrate | Dry thoroughly |
| Bis(pinacolato)diboron (B₂Pin₂) | 1.1–1.2 | Boron Source | Excess ensures conversion |
| Pd(dppf)Cl₂·DCM | 0.03–0.05 | Catalyst | Inert atmosphere essential |
| Potassium Acetate (KOAc) | 3.0 | Base | Anhydrous; Grind before use |
| 1,4-Dioxane | 0.15 M | Solvent | Degassed (Sparged with N₂) |
Protocol:
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Setup: In a glovebox or under active Nitrogen flow, combine the Aryl Bromide (1.0 equiv), B₂Pin₂ (1.2 equiv), and KOAc (3.0 equiv) in a pressure vial or round-bottom flask.
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Solvent & Catalyst: Add degassed 1,4-Dioxane followed by Pd(dppf)Cl₂·DCM (3–5 mol%).
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Reaction: Seal the vessel and heat to 90°C for 4–12 hours.
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Process Control: Reaction turns black (Pd precipitation) upon completion. Monitor for consumption of bromide.
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Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
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Isolation: The pinacol ester is stable and can be purified by silica chromatography (Hexanes/EtOAc).
Step 3: Hydrolysis to Free Boronic Acid (Optional but Recommended)
Rationale: Many applications require the free acid. Oxidative hydrolysis using NaIO₄ is milder than acidic hydrolysis for amino-containing substrates.
Protocol:
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Dissolve the Pinacol Ester in THF/Water (4:1).
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Add NaIO₄ (3.0 equiv) and stir for 30 minutes.
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Add 1M HCl (1.0 equiv) and stir for 2–4 hours.
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Purification (Critical): The product is amphoteric (amine + boronic acid).
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Adjust pH to ~7.
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Extract with n-Butanol or EtOAc.
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Concentrate and recrystallize from Acetonitrile/Water or Et₂O/Hexane.
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Troubleshooting & Critical Process Parameters (CPP)
The following logic map assists in diagnosing common synthetic failures.
Figure 2: Diagnostic logic for yield optimization.
Key CPPs:
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Moisture Control (Step 1): While reductive amination tolerates moisture, excessive water hydrolyzes the imine intermediate back to the aldehyde, stalling the reaction.
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Oxygen Exclusion (Step 2): Pd(dppf)Cl₂ is sensitive to O₂ in solution at 90°C. Thorough sparging of 1,4-Dioxane is mandatory.
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Purification of Zwitterion: The final boronic acid contains a basic morpholine and an acidic boron center. It often exists as an internal "ate" complex. Avoid strong cation exchange columns which may irreversibly bind the amine.
References
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Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
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Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995.[2]
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Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 2005.
